molecular formula C18H18O2 B12565272 4-Ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol CAS No. 144106-79-6

4-Ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol

Cat. No.: B12565272
CAS No.: 144106-79-6
M. Wt: 266.3 g/mol
InChI Key: NXQYAKRFERFWSS-UHFFFAOYSA-N
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Description

4-Ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol is an organic compound with the molecular formula C18H18O2 It is a derivative of dihydrophenanthrene, characterized by the presence of ethenyl and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol typically involves multi-step organic reactions. One common method includes the alkylation of 9,10-dihydrophenanthrene with appropriate reagents to introduce the ethenyl and methyl groups, followed by hydroxylation to add the hydroxyl groups at the 1 and 7 positions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, large-scale reactors, and continuous monitoring of reaction parameters to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ethenyl group may participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydrophenanthrene: Lacks the ethenyl and hydroxyl groups, making it less reactive in certain chemical reactions.

    4-Ethenyl-9,10-dihydrophenanthrene: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding.

    3,8-Dimethyl-9,10-dihydrophenanthrene: Lacks the ethenyl and hydroxyl groups, limiting its applications.

Uniqueness

4-Ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol is unique due to the combination of ethenyl, methyl, and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

144106-79-6

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

4-ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol

InChI

InChI=1S/C18H18O2/c1-4-12-10(2)9-17(20)15-6-5-13-11(3)16(19)8-7-14(13)18(12)15/h4,7-9,19-20H,1,5-6H2,2-3H3

InChI Key

NXQYAKRFERFWSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCC3=C(C2=C1C=C)C=CC(=C3C)O)O

Origin of Product

United States

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